molecular formula C22H22N2O4 B2526669 ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate CAS No. 304873-02-7

ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate

Cat. No.: B2526669
CAS No.: 304873-02-7
M. Wt: 378.428
InChI Key: QJQKQBNFLZBHEV-JXAWBTAJSA-N
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Description

Ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.428. The purity is usually 95%.
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Scientific Research Applications

Synthesis Approaches

Various methods have been explored for the synthesis of complex organic compounds, including those involving ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate. For instance, the synthesis of orthogonally protected amino acids, as precursors for edeine analogs, employs N-protected diaminopropanoic acid, showcasing the versatility in generating asymmetric carbon atoms, which could be relevant for compounds like this compound (Czajgucki, Sowiński, & Andruszkiewicz, 2003). Furthermore, the study of asymmetric intramolecular Michael reactions provides insights into constructing chiral building blocks, potentially applicable to the synthesis of complex molecules including this compound (Hirai, Terada, Yamazaki, & Momose, 1992).

Catalytic Pathways

Catalysis plays a crucial role in the efficient synthesis of complex organic molecules. The use of Lewis acid molecular sieves in Diels–Alder and dehydrative aromatization reactions, as investigated by Pacheco et al. (2015), offers a pathway to biobased terephthalic acid precursors, hinting at catalytic strategies that could be relevant for synthesizing compounds like this compound (Pacheco, Labinger, Sessions, & Davis, 2015).

Analytical and Spectral Studies

The analytical and spectral study of furan ring-containing organic ligands provides essential insights into the structural and electronic properties of complex molecules. Patel (2020) explored the synthesis, characterization, and antimicrobial activities of furan ring-containing ligands, which can inform the study of similar compounds (Patel, 2020).

Molecular Interactions and Properties

Crystal Packing and Interactions

Understanding the molecular interactions and crystal packing of complex organic compounds is vital for their application in scientific research. Zhang, Wu, and Zhang (2011) explored the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing the significance of N⋯π and O⋯π interactions, which could be relevant to the study of this compound (Zhang, Wu, & Zhang, 2011).

Applications in Material Science

Electrochromic Materials

The development of electrochromic materials using organic compounds, as explored by Sotzing, Reynolds, and Steel (1996), showcases the potential of organic molecules in creating advanced materials with tunable optical properties, which could extend to the applications of this compound in material science (Sotzing, Reynolds, & Steel, 1996).

Properties

IUPAC Name

ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-2-27-22(26)17-8-6-16(7-9-17)20-11-10-19(28-20)14-18(15-23)21(25)24-12-4-3-5-13-24/h6-11,14H,2-5,12-13H2,1H3/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQKQBNFLZBHEV-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(/C#N)\C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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